An In-depth Technical Guide to the Core Basic Properties of Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate
An In-depth Technical Guide to the Core Basic Properties of Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate is a bifunctional organic compound of significant interest in medicinal chemistry and drug development. Its structure incorporates a Boc-protected piperidine ring and an aminobenzyl moiety, making it a valuable building block for the synthesis of more complex molecules. The presence of a primary aromatic amine and a protected secondary aliphatic amine provides two distinct points for chemical modification, allowing for its use as a versatile linker in the construction of targeted therapies. This guide provides a comprehensive overview of its core basic properties, experimental protocols for their determination, and its role in modern drug discovery.
Chemical and Physical Properties
The fundamental chemical and physical properties of tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate are summarized in the table below. These properties are crucial for its handling, reaction setup, and for predicting its behavior in various chemical and biological systems.
| Property | Value | Source |
| IUPAC Name | tert-butyl 4-((4-aminophenyl)methyl)piperidine-1-carboxylate | - |
| CAS Number | 221532-96-3 | [1] |
| Molecular Formula | C₁₇H₂₆N₂O₂ | [1] |
| Molecular Weight | 290.40 g/mol | [1] |
| Appearance | Solid (form may vary) | General |
| Predicted XlogP | 3.1 | PubChemLite |
| Predicted pKa (Piperidine N-H+) | ~10.5 (Estimated based on 4-benzylpiperidine) | [2] |
| Predicted pKa (Aniline N-H+) | ~4-5 (Estimated based on typical anilines) | General |
| Solubility | Generally low in water, soluble in organic solvents like DMSO, MeOH | [3][4] |
Basicity and pKa
The structure of tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate contains two nitrogen atoms, each with distinct basic properties.
-
Piperidine Nitrogen: The nitrogen within the piperidine ring is a secondary aliphatic amine, but it is protected by a tert-butoxycarbonyl (Boc) group. This protection significantly reduces its basicity and nucleophilicity, rendering it largely unreactive under basic or neutral conditions. The Boc group can be removed under acidic conditions to reveal the basic secondary amine.
-
Aniline Nitrogen: The primary amine attached to the benzene ring is an aromatic amine. The lone pair of electrons on this nitrogen atom is delocalized into the aromatic π-system, which makes it significantly less basic than an aliphatic amine. The pKa of the conjugate acid of this aniline moiety is expected to be in the range of 4-5.
The significant difference in the basicity of the two nitrogen-containing functional groups allows for selective chemical reactions. For instance, the aniline amine can undergo reactions such as acylation or alkylation while the Boc-protected piperidine nitrogen remains unreactive.
Lipophilicity and Solubility
Lipophilicity , often expressed as the logarithm of the partition coefficient (logP), is a critical parameter in drug design as it influences absorption, distribution, metabolism, and excretion (ADME) properties. The predicted XlogP for this compound is 3.1, indicating a moderate level of lipophilicity. This suggests it will have a preference for lipid environments over aqueous ones, which is a key consideration for its use in synthesizing compounds intended to cross biological membranes.
Solubility is another crucial factor. Due to its significant hydrocarbon content and the presence of the lipophilic Boc group, the compound is expected to have low solubility in aqueous solutions. It is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), methanol, and dichloromethane. The poor aqueous solubility is a typical characteristic of many Boc-protected intermediates.[3][4]
Role in Drug Discovery and Chemical Synthesis
This compound is primarily utilized as a heterobifunctional linker or building block in the synthesis of pharmaceutical agents.[5][6] Its utility stems from its two distinct reactive sites:
-
The Primary Aromatic Amine: This group can be readily functionalized through reactions like amide bond formation, reductive amination, or arylation.
-
The Boc-Protected Piperidine: The Boc group can be removed under acidic conditions to reveal a secondary amine, which can then be further functionalized.
This "two-handle" nature makes it an ideal scaffold for connecting two different molecular entities. A prominent application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) .[5][6] PROTACs are molecules designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the degradation of the target protein.[7] In this context, tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate can serve as part of the linker that connects the target protein ligand to the E3 ligase ligand.
Mandatory Visualizations
The following diagrams illustrate the role and synthesis of tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate.
Caption: Role as a bifunctional linker in synthesis.
Caption: A plausible synthetic workflow for the title compound.
Experimental Protocols
The following sections describe standard methodologies for determining the key basic properties of a compound like tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate.
Determination of pKa by Potentiometric Titration
This method is widely used to determine the dissociation constants of amines.[8]
Objective: To determine the pKa values of the ionizable groups in the molecule.
Methodology:
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent system (e.g., a mixture of methanol and water) to a known concentration. The solvent choice is critical, especially for compounds with poor water solubility.
-
Titration Setup: A calibrated pH electrode is submerged in the sample solution, which is maintained at a constant temperature (e.g., 25 °C) and continuously stirred.
-
Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added to the sample solution in small, precise increments using a calibrated burette.
-
Data Acquisition: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.
-
Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is the pH at which half of the amine has been protonated (the half-equivalence point), which corresponds to the midpoint of the buffer region on the titration curve. For a molecule with two basic sites, two inflection points may be observed.
Determination of logP by Shake-Flask Method
This is the "gold standard" method for experimentally determining the lipophilicity of a compound.[6][9]
Objective: To determine the n-octanol/water partition coefficient (P) of the compound.
Methodology:
-
Phase Preparation: n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the layers to separate.[5]
-
Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., DMSO). A small aliquot of this stock is added to a mixture of the pre-saturated n-octanol and aqueous buffer in a vial.[10] The final concentration should be low enough to ensure complete dissolution in the two-phase system.
-
Equilibration: The vial is sealed and agitated (e.g., on a shaker) for a sufficient period (typically 1 to 24 hours) to allow the compound to reach equilibrium between the two phases.[10]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: A precise volume is carefully removed from each phase. The concentration of the compound in each layer is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calculation: The logP (or logD at a specific pH) is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Determination of Thermodynamic Solubility
This method determines the equilibrium solubility of a compound, which is a critical parameter for drug formulation and development.[4][11][12]
Objective: To measure the maximum concentration of the compound that can be dissolved in an aqueous buffer at equilibrium.
Methodology:
-
Sample Preparation: An excess amount of the solid compound is added to a series of vials, each containing a specific aqueous buffer (e.g., buffers at pH 1.2, 4.5, and 7.4 to simulate different physiological environments).[4]
-
Equilibration: The vials are sealed and agitated in a temperature-controlled environment (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure that a true thermodynamic equilibrium is reached between the dissolved and undissolved solid.[4]
-
Phase Separation: After equilibration, the suspension is filtered through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuged at high speed to separate the undissolved solid material from the saturated solution.
-
Quantification: The concentration of the compound in the clear filtrate or supernatant is accurately measured using a validated analytical technique, such as HPLC-UV. A calibration curve is generated using standards of known concentrations to ensure accurate quantification.
-
Data Reporting: The solubility is reported in units such as µg/mL or µM for each buffer condition.
Safety and Handling
Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate is a chemical intermediate and should be handled with appropriate care in a laboratory setting. Based on available supplier data, the compound is associated with the following GHS hazard statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Measures:
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Store in a cool, dry place in a tightly sealed container under an inert atmosphere.[1]
Conclusion
Tert-butyl 4-(4-aminobenzyl)piperidine-1-carboxylate is a key building block in modern medicinal chemistry, valued for its bifunctional nature that allows for its incorporation as a linker in complex molecular architectures like PROTACs. Its moderate lipophilicity and distinct basic centers are key chemical features that researchers can exploit. A thorough understanding of its physicochemical properties, as outlined in this guide, is essential for its effective application in the synthesis of novel therapeutic agents. The experimental protocols provided offer a standardized framework for the in-house determination of its fundamental characteristics, ensuring reproducible and reliable results in research and development settings.
References
- 1. 4-Benzylpiperidine - Wikipedia [en.wikipedia.org]
- 2. 4-Benzylpiperidine | 31252-42-3 [chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of tert-butyl 4-(amino methyl)-4-phenyl-1-piperidine carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 10. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis | MDPI [mdpi.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
